molecular formula C12H9Cl2N5O2S B12677625 (1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2,6-dichlorophenyl)-5-methyl- CAS No. 98967-26-1

(1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2,6-dichlorophenyl)-5-methyl-

Cat. No.: B12677625
CAS No.: 98967-26-1
M. Wt: 358.2 g/mol
InChI Key: VLVFFSWXMFWDLS-UHFFFAOYSA-N
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Description

(1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2,6-dichlorophenyl)-5-methyl- is a chemical compound known for its applications in various fields, particularly in agriculture as a herbicide. This compound is part of the triazolopyrimidine family, which is characterized by its unique structure that includes a triazole ring fused to a pyrimidine ring. The presence of the sulfonamide group and the dichlorophenyl and methyl substituents further enhances its chemical properties and effectiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2,6-dichlorophenyl)-5-methyl- typically involves the condensation of 5-alkoxy-1,2,4-triazolo(1,5-c)pyrimidine-2-sulfonyl halides with ortho-substituted N-trialkylsilylanilines . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as methanol and specific temperature and pressure settings to optimize the yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is scaled up to accommodate the production demands, and additional steps may be included to purify the final product. The use of advanced equipment and technology ensures the consistency and quality of the compound produced.

Chemical Reactions Analysis

Types of Reactions

(1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2,6-dichlorophenyl)-5-methyl- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can undergo reduction reactions, where it gains electrons or hydrogen atoms.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

(1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2,6-dichlorophenyl)-5-methyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is widely used as a herbicide in agriculture, providing effective control of unwanted vegetation.

Mechanism of Action

The mechanism of action of (1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2,6-dichlorophenyl)-5-methyl- involves its interaction with specific molecular targets and pathways. In the context of its herbicidal activity, the compound inhibits key enzymes involved in plant growth and development, leading to the death of the targeted plants. The presence of the sulfonamide group and the dichlorophenyl substituent enhances its binding affinity and effectiveness.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (1,2,4)Triazolo(1,5-a)pyrimidine-2-sulfonamide, N-(2,6-dichlorophenyl)-5-methyl- stands out due to its specific substituents, which enhance its chemical stability and biological activity. The presence of the dichlorophenyl and methyl groups provides unique properties that make it more effective as a herbicide and potentially useful in other applications.

Properties

CAS No.

98967-26-1

Molecular Formula

C12H9Cl2N5O2S

Molecular Weight

358.2 g/mol

IUPAC Name

N-(2,6-dichlorophenyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide

InChI

InChI=1S/C12H9Cl2N5O2S/c1-7-5-6-15-11-16-12(17-19(7)11)22(20,21)18-10-8(13)3-2-4-9(10)14/h2-6,18H,1H3

InChI Key

VLVFFSWXMFWDLS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NC2=NC(=NN12)S(=O)(=O)NC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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